1-Hydroxychlordene

Übersicht

Beschreibung

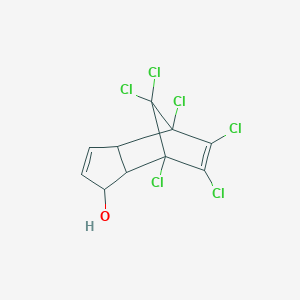

1-Hydroxychlordene is an organochlorine compound with the molecular formula C10H6Cl6O and a molecular weight of 354.872. This compound is a secondary alcohol and is a metabolite of heptachlor, an organochlorine pesticide .

Vorbereitungsmethoden

1-Hydroxychlordene can be synthesized through the hydroxylation of heptachlor.

Analyse Chemischer Reaktionen

1-Hydroxychlordene undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form chlordene epoxide.

Reduction: Reduction reactions are less common for this compound.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and catalysts for epoxidation reactions.

Major Products: The major products formed from these reactions include chlordene epoxide and other hydroxylated metabolites.

Wissenschaftliche Forschungsanwendungen

Environmental Persistence and Transformation

1-Hydroxychlordene plays a crucial role in the environmental degradation of heptachlor. Studies have shown that when heptachlor is introduced into aquatic systems, it undergoes rapid hydrolysis to form this compound, which can then be further metabolized into other compounds like heptachlor epoxide. For instance, research indicates that in river water, 75% of heptachlor can be lost within one week due to hydrolysis, with this compound being a significant product of this transformation .

Table 1: Transformation Products of Heptachlor in Aquatic Systems

| Time (Days) | Heptachlor Remaining (%) | This compound (%) | Heptachlor Epoxide (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 25 | 10 | <10 |

| 3 | - | - | ~70 |

| 13 | - | - | - |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of this compound on various organisms. In controlled studies involving rats, dietary exposure to varying concentrations of this compound did not result in significant adverse effects or gross pathological abnormalities . However, slight cytoplasmic changes were noted at higher doses, indicating potential hepatic effects that warrant further investigation.

Case Study: Long-Term Feeding Study in Rats

- Duration : Up to 224 days

- Dosage Levels : 100, 250, 500, 1000, and 2000 ppm

- Findings : No significant mortality or gross abnormalities; minor liver changes at higher doses .

Bioremediation Potential

Recent studies have explored the use of fungi for the biotransformation of this compound. The white rot fungus Phlebia acanthocystis has shown promise in degrading this compound into more hydrophilic products through epoxidation processes. In laboratory conditions, complete degradation of this compound was achieved within 15 days, indicating its potential application in bioremediation strategies for contaminated soils .

Table 2: Biotransformation of this compound by Fungi

| Fungal Species | Degradation Time (Days) | End Products |

|---|---|---|

| Phlebia acanthocystis | 15 | Trihydroxychlordene isomers |

Health Implications and Risk Assessment

The health implications associated with exposure to chlordane and its metabolites, including this compound, have been a subject of epidemiological studies. Some research indicates a modest increase in the risk of non-Hodgkin lymphoma associated with chlordane exposure . Continuous monitoring and risk assessment are essential due to the persistence of these compounds in the environment.

Wirkmechanismus

The mechanism of action of 1-Hydroxychlordene involves its conversion from heptachlor through microbial degradation. The compound undergoes hydroxylation at the C1 position, followed by epoxidation and dechlorination to form less toxic metabolites like chlordene epoxide . These reactions are facilitated by specific enzymes and microbial strains that can utilize heptachlor as a carbon source .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxychlordene is unique compared to other similar compounds due to its specific hydroxylation and epoxidation pathways. Similar compounds include:

Heptachlor: The parent compound from which this compound is derived.

Heptachlor epoxide: Another metabolite of heptachlor, which is more toxic and persistent in the environment.

Chlordene epoxide: A product formed from the epoxidation of this compound .

This compound stands out due to its specific metabolic pathway and the relatively lower toxicity of its metabolites compared to heptachlor and heptachlor epoxide.

Biologische Aktivität

1-Hydroxychlordene is a significant metabolite of heptachlor, a pesticide that has been widely studied for its environmental and biological impacts. Understanding the biological activity of this compound is crucial due to its potential effects on human health and ecosystems. This article delves into the biological activity, toxicokinetics, metabolic pathways, and research findings associated with this compound.

Metabolic Pathways

This compound is primarily formed through the hydrolysis of heptachlor, which can occur in various environments, including soil and aquatic systems. The metabolic pathways leading to the formation of this compound include:

- Hydrolysis of Heptachlor : Heptachlor undergoes hydrolysis to form this compound and heptachlor epoxide. Studies indicate that when heptachlor is introduced to water, it can degrade significantly within a week, with this compound being one of the primary metabolites produced .

- Microbial Degradation : Certain bacterial strains have been identified that can effectively degrade heptachlor, resulting in the production of this compound as a metabolite. For instance, a novel bacterial strain has shown high degradation rates under optimal pH conditions .

- Cytochrome P-450 Enzymatic Activity : The metabolism of heptachlor to this compound is thought to be mediated by cytochrome P-450 enzymes in mammals, which facilitate various hydroxylation reactions .

Toxicokinetics

The toxicokinetics of this compound reveal important information about its absorption, distribution, metabolism, and excretion (ADME):

- Absorption and Distribution : Following exposure, this compound can be absorbed through various routes, including ingestion and dermal contact. Studies have shown that it can accumulate in fatty tissues due to its lipophilic nature .

- Metabolism : The primary metabolic pathway for this compound involves further hydroxylation or conjugation reactions, which may lead to less toxic metabolites. However, some studies suggest that it can also form more complex derivatives that may retain biological activity .

- Excretion : The excretion of this compound occurs mainly through urine and feces. Its half-life in biological systems varies based on the organism and environmental conditions but generally indicates persistence due to its stable chemical structure .

Biological Effects

Research has documented various biological effects associated with this compound:

- Toxicity Studies : In animal studies, doses of this compound did not result in significant pathological changes at lower concentrations; however, higher doses showed slight cytoplasmic margination in liver cells .

- Endocrine Disruption : There is evidence suggesting that chlorinated compounds like this compound may act as endocrine disruptors. This could potentially interfere with hormonal functions in exposed organisms .

- Ecotoxicology : The degradation products of heptachlor, including this compound, have been shown to affect aquatic organisms. In laboratory settings, the presence of these metabolites can lead to altered behavior and physiological responses in fish and other aquatic life .

Case Studies

Several case studies highlight the implications of exposure to this compound:

- Aquatic Ecosystems : In a controlled experiment involving a model aquatic ecosystem treated with heptachlor, researchers found that after one week, significant degradation occurred with this compound accounting for a notable proportion of the total carbon label present in the water sample .

- Chronic Exposure in Mammals : Long-term feeding studies on rats indicated no gross pathological abnormalities at lower doses; however, slight liver changes were observed at higher concentrations over extended periods . This suggests potential sub-lethal effects that could have implications for long-term exposure scenarios.

Eigenschaften

IUPAC Name |

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCIPIEEBVRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862995 | |

| Record name | 3-Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-11-7, 12408-14-9 | |

| Record name | 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxychlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.